molecular formula C11H14N4O B12316218 (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol

(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol

Cat. No.: B12316218
M. Wt: 218.26 g/mol
InChI Key: SBAQVFVHPMVVCT-UHFFFAOYSA-N
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Description

(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol (CAS: 1550072-77-9) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused to a pyrrolidine ring with a hydroxymethyl substituent at the pyrrolidin-2-yl position. Its molecular formula is C₁₁H₁₄N₄O, with a molecular weight of 218.26 g/mol .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

(1-pyrazolo[1,5-a]pyrimidin-5-ylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C11H14N4O/c16-8-9-2-1-6-14(9)10-4-7-15-11(13-10)3-5-12-15/h3-5,7,9,16H,1-2,6,8H2

InChI Key

SBAQVFVHPMVVCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=NN3C=C2)CO

Origin of Product

United States

Preparation Methods

The synthesis of (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the process for commercial applications .

Chemical Reactions Analysis

(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Scientific Research Applications

Structural Overview

(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol consists of a pyrazolo[1,5-a]pyrimidine core fused with a pyrrolidine moiety, featuring a hydroxymethyl group. This configuration suggests potential interactions with various biological targets, influencing its pharmacological properties and reactivity in chemical processes .

Research indicates that compounds similar to (1-{Pyrazolo[1,5-a]pyrrolidin-2-yl)methanol exhibit a range of biological activities:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives are being investigated for their ability to modulate inflammatory pathways.
  • Antiviral Properties : Certain pyrazolo derivatives have demonstrated activity against viral infections .

Synthesis and Derivative Development

The synthesis of (1-{Pyrazolo[1,5-a]pyrrolidin-2-yl)methanol can be achieved through various methodologies, including:

  • Reduction Reactions : Utilizing sodium borohydride for the reduction of esters.
  • Oxidation Processes : Employing Dess–Martin periodinane for aldehyde formation.
  • Reductive Amination : Engaging amines in the presence of sodium triacetoxyborohydride .

These synthetic pathways are crucial for developing derivatives with enhanced biological activities.

Case Study 1: Inhibition of PI3K δ

A study highlighted the development of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of phosphoinositide 3-kinase (PI3K) δ. The most active compound displayed an IC50 value of 18 nM, indicating high potency against this target. Modifications at the C(2) position significantly influenced the activity and selectivity, showcasing the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: mTOR Inhibition

Another research effort focused on pyrazolo[1,5-a]pyrimidine compounds as mTOR inhibitors. These compounds were synthesized with various substituents to explore their potential in treating cancers and metabolic disorders. The findings suggest that specific modifications can lead to improved selectivity and reduced side effects .

Mechanism of Action

The mechanism of action of (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s photophysical properties also enable it to act as a fluorescent probe, allowing researchers to study various biological processes at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are widely explored in medicinal chemistry for their kinase inhibitory, antitumor, and diagnostic properties. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, biological activity, and pharmacokinetics.

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Application References
Target Compound C₁₁H₁₄N₄O 218.26 Pyrrolidin-2-yl methanol Not explicitly reported
Compound 44 () C₂₇H₃₀F₂N₈O₂ 537.25 Difluoromethyl benzimidazole, morpholine Kinase inhibitor (PI3Kδ/BCL6 targets)
Dinaciclib (SCH 727965) C₂₁H₂₈N₆O₂ 420.49 Piperidineethanol, ethyl group CDK inhibitor (anticancer)
841253-81-4 () C₂₀H₂₃ClN₄O 370.88 Chlorophenyl, piperidine Potential endocrine disruptor inhibitor
[18F]4 () C₁₀H₁₁F¹⁸N₆O 298.24 (with ¹⁸F) Hydroxymethyl, fluoroethylamino PET imaging agent (tumor uptake)
Compound 19 () C₂₇H₂₈F₂N₈O₂ 537.25 Difluoromethyl benzimidazole, morpholine BCL6 inhibitor (anticancer)

Key Findings

Substituent-Driven Activity :

  • The presence of morpholine and benzimidazole/difluoromethyl groups (e.g., Compound 44, 19) enhances binding to kinases (e.g., PI3Kδ, BCL6) by forming hydrogen bonds and hydrophobic interactions with catalytic domains .
  • Hydroxymethyl groups (as in the target compound and [18F]4) improve solubility and clearance rates. For instance, [18F]4 showed increasing tumor uptake over time in mice, likely due to reduced lipophilicity .

Pharmacokinetic Differences: Ester-containing derivatives (e.g., [18F]3 in ) exhibit slower clearance due to metabolic stability, whereas carboxylic acid derivatives ([18F]5) show rapid elimination .

Synthetic Accessibility :

  • Complex derivatives (e.g., Compound 19) require multi-step syntheses involving amidation (HATU/TEA) or reductive amination (NaBH(OAc)₃) .
  • The target compound’s simpler structure may offer advantages in scalability and derivatization for structure-activity relationship (SAR) studies.

Biological Activity

(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a pyrazolo[1,5-a]pyrimidine core linked to a pyrrolidine moiety, which may influence its pharmacological properties.

Structural Overview

The molecular formula of (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol is C11H14N4OC_{11}H_{14}N_{4}O with a molecular weight of approximately 218.3 g/mol. This structure suggests potential interactions with various biological targets, including enzymes and receptors, which are crucial for its biological activity.

PropertyValue
CAS Number1550072-77-9
Molecular FormulaC11H14N4O
Molecular Weight218.3 g/mol
Purity≥95%

Biological Activity

Research indicates that compounds similar to (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol exhibit diverse biological activities, including:

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have shown promise as anticancer agents due to their ability to inhibit specific cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer models, including breast cancer and colon cancer cells .
  • Enzyme Inhibition : The compound is being investigated for its potential to inhibit enzymes such as xanthine oxidase and phosphoinositide 3-kinase (PI3K), which are involved in critical cellular processes .
  • Anti-inflammatory Effects : Preliminary studies suggest that (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol may also possess anti-inflammatory properties by modulating the production of inflammatory cytokines .

The exact mechanism of action for (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets leading to enzyme inhibition and receptor modulation. This interaction could result in altered signaling pathways associated with cancer proliferation and inflammation .

Comparative Analysis

To better understand the unique properties of (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol, it is useful to compare it with other pyrazolo derivatives:

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-b]quinolin-5-oneContains a quinoline coreAntitumor
4-Amino-pyrazolo[3,4-d]pyrimidineAmino group on pyrimidineAntiviral
7-Methylpyrazolo[4,3-e]pyrimidinMethyl substitution on the pyrazoleNeuroprotective

These comparisons highlight the diversity within the pyrazole family while emphasizing the distinctive features of (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol.

Case Studies

Several studies have explored the biological activity of pyrazolo derivatives:

  • Anticancer Studies : A recent study demonstrated that pyrazolo derivatives exhibited significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with doxorubicin showed enhanced cytotoxicity compared to doxorubicin alone .
  • Enzyme Inhibition : Research has shown that certain derivatives effectively inhibit xanthine oxidase activity, suggesting potential applications in treating conditions like gout and hyperuricemia .
  • Inflammatory Response Modulation : In vitro studies indicated that compounds derived from pyrazole structures can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), highlighting their anti-inflammatory potential .

Q & A

Q. What synthetic routes are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives like (1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol?

Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds. For derivatives with pyrrolidine substituents, post-functionalization steps like nucleophilic substitution or reductive amination are used. For example, intermediates such as 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine can react with pyrrolidine derivatives under basic conditions (e.g., triethylamine in acetonitrile) to introduce the pyrrolidinyl group . Reaction optimization often involves adjusting solvent polarity, temperature (e.g., 60°C under inert atmosphere), and stoichiometry to improve yields .

Q. What analytical techniques are critical for characterizing the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives?

Key methods include:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry (e.g., pyrrolidine ring protons appear as multiplet signals at δ 2.5–3.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., C21H28N6O2 for Dinaciclib, a related derivative) .
  • HPLC : Assesses purity (>95% for biologically active compounds) .
  • X-ray Crystallography : Resolves solid-state conformation in complex derivatives .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives evaluated for initial biological activity in cancer research?

Standard assays include:

  • Kinase Inhibition Assays : Measure IC50 values against CDKs (e.g., Dinaciclib inhibits CDK2/5/1/9 with IC50 = 1–4 nM) .
  • Cell Viability Assays : Use MTT or ATP-based luminescence to determine GI50 values in cancer cell lines .
  • Apoptosis Markers : Western blotting for p53, BAX, and Bcl-2 in treated cells (e.g., cervical cancer models) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pyrazolo[1,5-a]pyrimidine derivatives for enhanced kinase selectivity?

SAR strategies include:

  • Substituent Engineering : Adding electron-withdrawing groups (e.g., -CF3) at position 3 improves CDK2 affinity .
  • Fluorine Incorporation : Fluorine at position 7 enhances metabolic stability and PI3Kδ selectivity (e.g., compound 9 in PI3Kδ studies) .
  • Scaffold Hybridization : Conjugating with benzimidazole (e.g., compound 43 ) increases potency by 10-fold in PI3Kδ inhibition .
  • Computational Modeling : Docking studies identify key binding interactions (e.g., hydrogen bonds with kinase hinge regions) .

Q. What experimental approaches resolve contradictions in apoptotic efficacy across cancer cell lines?

Contradictions may arise from:

  • Cell Line-Specific p53 Status : p53 wild-type cells (e.g., HeLa) show stronger apoptosis via BAX upregulation, while p53-null lines require alternative pathways .
  • Off-Target Effects : Profiling compound libraries against 400+ kinases (e.g., DiscoverX panels) identifies collateral targets .
  • Microenvironment Factors : 3D spheroid models mimic in vivo hypoxia and nutrient gradients, which reduce efficacy observed in 2D monolayers .

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

Strategies include:

  • Salt Formation : Converting free bases to hydrochloride salts improves water solubility (e.g., Dinaciclib in DMSO at 26 mg/mL) .
  • Prodrug Design : Esterification of the methanol group enhances membrane permeability .
  • Nanoparticle Encapsulation : Polymeric NPs (e.g., PLGA) sustain release in solid tumors .

Methodological Notes

  • Contradictory Data Analysis : Use orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis) to confirm mechanisms .
  • Scalability : Pilot-scale reactions (10–50 g) require controlled crystallization to avoid polymorphic variations .

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